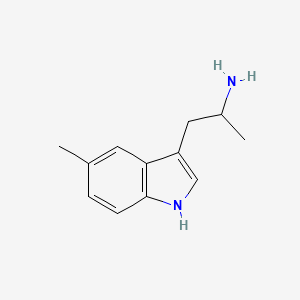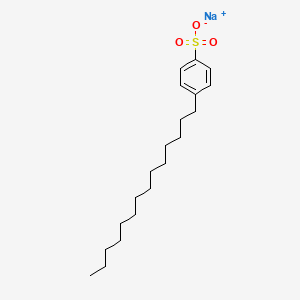
1-Bromononane-6,6,7,7-d4
Descripción general
Descripción
1-Bromononane-6,6,7,7-d4 is a deuterium-labeled derivative of 1-bromononane. This compound is particularly valuable in scientific research due to its unique isotopic labeling. Isotopes are atoms of the same element that have a different number of neutrons, resulting in differences in their atomic mass. The deuterium labeling in this compound makes it a useful tool in various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromononane-6,6,7,7-d4 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the 1-bromononane molecule. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the safety and efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromononane-6,6,7,7-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form nonane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Reactions: Various substituted nonane derivatives.
Reduction Reactions: Nonane and its deuterated derivatives.
Oxidation Reactions: Corresponding alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromononane-6,6,7,7-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a standard for gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds in environmental and industrial samples.
Biology: The compound is used in metabolic studies to trace the pathways of organic molecules in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Bromononane-6,6,7,7-d4 is primarily related to its isotopic labeling. The deuterium atoms in the compound allow researchers to trace its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes where the compound is used.
Comparación Con Compuestos Similares
1-Bromononane: The non-deuterated version of 1-Bromononane-6,6,7,7-d4.
1-Bromononane-9,9,9-d3: Another deuterated derivative of 1-bromononane with deuterium atoms at different positions.
1-Bromononane-1,1,2,2-d4: A deuterated derivative with deuterium atoms at different positions compared to this compound.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biological processes. The position of the deuterium atoms in the molecule allows for precise tracking and analysis, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUQTNXKPEMLM-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310548 | |
| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-44-8 | |
| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL](/img/structure/B3423025.png)











